molecular formula C25H28N2 B5217482 1-benzyl-N-(diphenylmethyl)-4-piperidinamine

1-benzyl-N-(diphenylmethyl)-4-piperidinamine

Cat. No. B5217482
M. Wt: 356.5 g/mol
InChI Key: WKTXYHVFQNNWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-(diphenylmethyl)-4-piperidinamine, also known as Difenoxin, is a synthetic opioid used as an antidiarrheal medication. It is a Schedule II controlled substance in the United States due to its potential for abuse and addiction. In recent years, there has been a growing interest in the scientific research of Difenoxin due to its potential use as a treatment for various medical conditions.

Mechanism of Action

1-benzyl-N-(diphenylmethyl)-4-piperidinamine works by binding to the mu-opioid receptors in the brain, which are responsible for the regulation of pain and pleasure. By binding to these receptors, 1-benzyl-N-(diphenylmethyl)-4-piperidinamine can reduce pain and produce feelings of euphoria. However, it also has the potential for abuse and addiction.
Biochemical and Physiological Effects
1-benzyl-N-(diphenylmethyl)-4-piperidinamine has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and nausea. It can also cause constipation and other gastrointestinal side effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-N-(diphenylmethyl)-4-piperidinamine in lab experiments is its potency and specificity for the mu-opioid receptor. However, its potential for abuse and addiction makes it difficult to use in certain types of experiments, and its effects on other physiological systems can make it challenging to isolate specific effects.

Future Directions

There are several potential future directions for research on 1-benzyl-N-(diphenylmethyl)-4-piperidinamine. One area of interest is its potential use as a treatment for pain and other medical conditions, particularly in cases where other treatments have been ineffective or have produced unwanted side effects. Another area of interest is its potential as an anti-inflammatory agent, which could have applications in the treatment of various inflammatory diseases. Finally, there is ongoing research into the mechanisms of action of 1-benzyl-N-(diphenylmethyl)-4-piperidinamine and its effects on various physiological systems, which could lead to a better understanding of its potential uses and limitations.

Synthesis Methods

1-benzyl-N-(diphenylmethyl)-4-piperidinamine is synthesized by the reaction of benzyl chloride and diphenylmethylamine to form 1-benzyl-N-(diphenylmethyl)piperidine, which is then converted to 1-benzyl-N-(diphenylmethyl)-4-piperidinamine through a reaction with acetic anhydride and hydrochloric acid.

Scientific Research Applications

1-benzyl-N-(diphenylmethyl)-4-piperidinamine has been studied for its potential use in the treatment of various medical conditions, including pain, depression, and anxiety. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for opioid addiction.

properties

IUPAC Name

N-benzhydryl-1-benzylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2/c1-4-10-21(11-5-1)20-27-18-16-24(17-19-27)26-25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-26H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTXYHVFQNNWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-1-benzylpiperidin-4-amine

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